molecular formula C25H19BrF3NO4 B7739360 8-{[benzyl(methyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

8-{[benzyl(methyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B7739360
M. Wt: 534.3 g/mol
InChI Key: GALWGXXDZJDEHQ-UHFFFAOYSA-N
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Description

8-{[benzyl(methyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a benzyl(methyl)amino group, a bromophenoxy group, a hydroxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[benzyl(methyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and the introduction of the various functional groups. One common synthetic route involves the following steps:

    Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenoxy Group: This step often involves a nucleophilic substitution reaction where a bromophenol derivative reacts with the chromen-4-one core.

    Addition of the Benzyl(methyl)amino Group: This can be accomplished through a reductive amination reaction, where a benzylamine derivative is reacted with a suitable aldehyde or ketone in the presence of a reducing agent.

    Incorporation of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-{[benzyl(methyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The bromophenoxy group can be reduced to a phenol derivative using reducing agents.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the bromine atom could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies and drug discovery.

    Medicine: Its potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-{[benzyl(methyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is not well-documented. its various functional groups suggest that it could interact with multiple molecular targets and pathways. For example:

    Hydroxy Group: May participate in hydrogen bonding and interactions with enzymes or receptors.

    Bromophenoxy Group: Could be involved in halogen bonding or act as a leaving group in substitution reactions.

    Benzyl(methyl)amino Group: May interact with biological amine receptors or enzymes.

    Trifluoromethyl Group: Known for its electron-withdrawing properties, which can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    8-{[benzyl(methyl)amino]methyl}-3-(4-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: Similar structure but with a different position of the bromine atom.

    8-{[benzyl(methyl)amino]methyl}-3-(2-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: Similar structure but with a chlorine atom instead of bromine.

    8-{[benzyl(methyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-2-(methyl)-4H-chromen-4-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The uniqueness of 8-{[benzyl(methyl)amino]methyl}-3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-[[benzyl(methyl)amino]methyl]-3-(2-bromophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrF3NO4/c1-30(13-15-7-3-2-4-8-15)14-17-19(31)12-11-16-21(32)23(24(25(27,28)29)34-22(16)17)33-20-10-6-5-9-18(20)26/h2-12,31H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALWGXXDZJDEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC=C4Br)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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